molecular formula C11H16N2 B13345561 Pyridine, 3-methyl-2-(4-piperidinyl)-

Pyridine, 3-methyl-2-(4-piperidinyl)-

Cat. No.: B13345561
M. Wt: 176.26 g/mol
InChI Key: JQVOQMXMMUIVDH-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperidin-4-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylpyridine with 4-piperidone in the presence of a reducing agent like sodium borohydride can yield the desired compound .

Industrial Production Methods

Industrial production of 3-Methyl-2-(piperidin-4-yl)pyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Methyl-2-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(piperidin-4-yl)pyridine
  • 4-Methyl-2-(piperidin-4-yl)pyridine
  • 3-Methyl-4-(piperidin-4-yl)pyridine

Uniqueness

3-Methyl-2-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the piperidine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-2-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3

InChI Key

JQVOQMXMMUIVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CCNCC2

Origin of Product

United States

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